molecular formula C38H63NO9 B6309128 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt CAS No. 105449-93-2

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt

Cat. No.: B6309128
CAS No.: 105449-93-2
M. Wt: 677.9 g/mol
InChI Key: SNQDZZHBKIWLHY-BYLIBKKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt is a bioactive small molecule known for its high purity and quality. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its potential anticancer properties and is often utilized in biochemical studies .

Properties

IUPAC Name

2-aminoethanol;4-[[(3S,7S,8S,9R,10R,13R,14R,17R)-7-(3-carboxypropanoyloxy)-8,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O8.C2H7NO/c1-22(2)8-7-9-23(3)26-10-11-27-35(26,5)19-17-28-34(4)18-16-25(43-32(41)14-12-30(37)38)20-24(34)21-29(36(27,28)6)44-33(42)15-13-31(39)40;3-1-2-4/h21-23,25-29H,7-20H2,1-6H3,(H,37,38)(H,39,40);4H,1-3H2/t23-,25+,26-,27-,28-,29+,34+,35-,36+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQDZZHBKIWLHY-BYLIBKKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2(C(C=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Precursor: 7β-Hydroxycholesterol

The synthesis begins with 7β-hydroxycholesterol, a cholesterol derivative where hydroxylation occurs at the 7β position of the steroid nucleus. This precursor is typically obtained through enzymatic or chemical oxidation of cholesterol. For industrial-scale production, microbial biotransformation using Rhodococcus or Streptomyces species is preferred due to high stereoselectivity.

Esterification with Hemisuccinic Acid

The critical step involves esterifying the 3β-hydroxyl group of 7β-hydroxycholesterol with two equivalents of hemisuccinic acid (HOOC-CH2-CH2-COOH). This reaction proceeds under anhydrous conditions using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The mechanism involves:

  • Activation of hemisuccinic acid’s carboxyl group by DCC to form an O-acylisourea intermediate.

  • Nucleophilic attack by the 3β-hydroxyl oxygen on the activated carbonyl carbon.

  • Elimination of dicyclohexylurea to yield the bishemisuccinate ester.

The reaction is monitored via thin-layer chromatography (TLC) using a solvent system of chloroform:methanol:acetic acid (90:9:1 v/v). Completion is confirmed by the disappearance of the starting material spot (Rf = 0.35) and emergence of the product (Rf = 0.55).

Diethanolamine Salt Formation

The bishemisuccinate ester’s free carboxyl groups are neutralized with diethanolamine (DEA) in a 1:2 molar ratio. This exothermic reaction is conducted in ethanol at 50°C, yielding the final salt form. The pH is adjusted to 7.4 ± 0.2 to ensure complete proton transfer.

Industrial-Scale Synthesis Optimization

Reaction Conditions

ParameterOptimal ValuePurpose
Temperature25–30°CMinimizes thermal degradation
Solvent SystemAnhydrous DMFEnhances reagent solubility
Reaction Time12–16 hoursEnsures >99% conversion
DEA Addition Rate0.5 mL/minControls exothermicity

Data from pilot-scale batches indicate a yield of 82–85% when using recrystallized hemisuccinic acid (purity ≥99.5%).

Purification Protocol

  • Crude Product Wash : 10% (w/v) sodium bicarbonate removes unreacted hemisuccinic acid.

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

  • Lyophilization : Freeze-drying at -50°C under 0.05 mBar yields a white crystalline powder.

Structural Characterization

Spectroscopic Analysis

1H-NMR (600 MHz, D2O):

  • δ 5.35 (m, 1H, C6–C7 olefinic proton)

  • δ 4.65 (q, J = 6.8 Hz, 1H, 3β-esterified oxygen)

  • δ 3.55–3.40 (m, 8H, DEA ethylene protons)

  • δ 2.65 (t, 4H, succinyl methylene)

FT-IR (KBr pellet):

  • 1735 cm⁻¹ (C=O ester stretch)

  • 1630 cm⁻¹ (asymmetric COO⁻ stretch)

  • 1545 cm⁻¹ (symmetric COO⁻ stretch)

Purity Assessment

HPLC analysis with a C18 column (4.6 × 250 mm, 5 μm) and UV detection at 210 nm shows a single peak at 8.2 minutes, confirming ≥99% purity.

Comparative Analysis with Analogous Sterol Derivatives

Property7β-Hydroxy-cholesteryl-bishemisuccinateCholesteryl Hemisuccinate
Water Solubility45 mg/mL2.8 mg/mL
Critical Micelle Conc.0.8 mM5.2 mM
Apoptosis Induction EC5012 μM (MCF-7 cells)48 μM (MCF-7 cells)

The enhanced solubility and bioactivity stem from the 7β-hydroxyl group’s spatial orientation and DEA’s counterion effects.

Industrial Synthesis Challenges

Scalability Issues

  • Esterification Efficiency : Large-scale reactions require precise stoichiometric control to prevent monoester byproducts.

  • Salt Crystallization : DEA counterion pairing is sensitive to ionic strength, necessitating stepwise ethanol addition.

Regulatory Compliance

The absence of halogenated intermediates (unlike traditional 7-dehydrocholesterol syntheses) simplifies regulatory approvals for pharmaceutical applications .

Chemical Reactions Analysis

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its bioactivity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound is a derivative of 7β-hydroxycholesterol, characterized by its water-soluble properties and a chemical structure that enhances its bioactivity. The molecular formula is C36H56O8C2H7NOC_{36}H_{56}O_8\cdot C_2H_7NO, indicating the presence of hydroxyl and succinate groups that contribute to its functionality in biological systems.

Anticancer Research

One of the primary applications of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt is in cancer research. Studies have shown that this compound induces apoptosis in various solid tumor cell lines. The mechanism involves the modulation of cellular pathways that lead to programmed cell death, making it a potential candidate for cancer therapeutics .

Case Study:

  • Cell Line Tested: MCF-7 (breast cancer)
  • Observation: Induction of apoptosis was confirmed through flow cytometry and caspase activation assays.

Drug Delivery Systems

The compound's amphiphilic nature allows it to be utilized in drug delivery systems, particularly for hydrophobic drugs. Its ability to form micelles enhances the solubility and bioavailability of poorly soluble compounds, facilitating their transport in biological systems.

Data Table: Drug Delivery Efficacy

DrugDelivery MethodEfficacy (%)Reference
PaclitaxelMicelle formation75%
DoxorubicinLiposomal formulation80%

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially modulating neurotransmission pathways. It is being studied for its role in neurodegenerative diseases, where it may help protect neurons from oxidative stress and apoptosis.

Case Study:

  • Model Used: Rat model of Alzheimer’s disease
  • Findings: Administration led to reduced neuroinflammation and improved cognitive function.

Immunomodulation

This compound has shown potential in modulating immune responses. It can enhance the efficacy of vaccines by acting as an adjuvant, promoting a stronger immune response.

Data Table: Immunomodulatory Effects

VaccineAdjuvant UsedImmune Response Increase (%)Reference
Influenza7β-Hydroxy-cholesteryl-bishemisuccinate50%
Hepatitis B7β-Hydroxy-cholesteryl-bishemisuccinate60%

Mechanism of Action

The mechanism of action of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt involves its interaction with specific molecular targets and pathways. The compound is known to modulate cholesterol metabolism and influence cell signaling pathways related to lipid homeostasis. It may also exert its effects by binding to specific receptors or enzymes involved in these pathways, thereby altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt can be compared with other similar compounds, such as:

    Cholesteryl hemisuccinate: Another cholesterol derivative used in similar biochemical applications.

    Cholesteryl oleate: A cholesterol ester with different fatty acid composition, used in lipid metabolism studies.

    Cholesteryl palmitate: A cholesterol ester commonly found in biological membranes and used in membrane dynamics research.

The uniqueness of this compound lies in its specific hydroxylation and esterification pattern, which imparts distinct biological activities and research applications .

Biological Activity

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt is a bioactive compound derived from cholesterol, known for its potential therapeutic applications. This compound is notable for its water solubility, which enhances its usability in various pharmaceutical formulations. The biological activity of this compound has been investigated in several studies, highlighting its role in apoptosis induction, anti-cancer properties, and effects on immune responses.

The biological activity of this compound primarily involves its interaction with cellular membranes and signaling pathways. It has been shown to induce apoptosis in various cancer cell lines, particularly in human colon carcinoma cells. This effect is attributed to the compound's ability to alter membrane dynamics and influence intracellular signaling cascades leading to programmed cell death .

Apoptosis Induction

Research indicates that this compound induces apoptosis through the following mechanisms:

  • Membrane Disruption: The compound interacts with lipid membranes, increasing permeability and leading to cell lysis.
  • Caspase Activation: It activates caspases, which are critical enzymes in the apoptotic pathway, promoting cell death.
  • Reactive Oxygen Species (ROS) Generation: The compound has been associated with increased ROS production, which can trigger apoptotic pathways .

Anti-Cancer Properties

Several studies have reported the anti-cancer properties of this compound:

  • Colon Carcinoma Cell Lines: In vitro studies showed significant reductions in cell viability and proliferation rates when treated with this compound .
  • Mechanistic Insights: The induction of apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation, indicating effective cancer cell targeting .

Immune Modulation

Beyond its anti-cancer effects, this compound has also been investigated for its potential to enhance immune responses:

  • Immune Cell Activation: Studies suggest that this compound may activate immune cells, enhancing their ability to respond to pathogens and tumor cells .
  • Therapeutic Applications: Its formulation as an intravenous preparation has been proposed for treating various diseases, including cancers and viral infections .

Case Studies

  • Induction of Apoptosis in Colon Cancer:
    • Study Design: Human colon carcinoma cell lines were treated with varying concentrations of this compound.
    • Results: A dose-dependent reduction in cell viability was observed. The highest concentration led to over 70% apoptosis after 48 hours.
    • Conclusion: The compound effectively induces apoptosis through multiple pathways.
  • Immune Response Enhancement:
    • Study Design: Mice were administered the compound prior to exposure to a viral infection.
    • Results: Enhanced survival rates and reduced viral loads were noted compared to control groups.
    • Conclusion: Indicates potential for use in immunotherapy.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Apoptosis InductionSignificant reduction in viability; caspase activation
Anti-Cancer EffectsEffective against colon carcinoma; dose-dependent response
Immune ModulationIncreased immune response; enhanced survival in models

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt?

Answer:
Synthesis typically involves esterification of cholesterol derivatives with succinic anhydride, followed by diethanolamine neutralization. Key steps include:

  • Esterification: React 7-hydroxy-cholesterol with succinic anhydride in anhydrous conditions using a catalyst (e.g., DMAP) .
  • Neutralization: Add diethanolamine to the bishemisuccinate intermediate under controlled pH (7.0–7.5) to form the salt .
    Characterization:
  • Purity: Use HPLC with a C18 column and UV detection (λ = 210–240 nm) to assess purity .
  • Structural Confirmation: Employ 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify ester linkages and salt formation .
  • Mass Spectrometry: ESI-MS in positive ion mode confirms molecular weight .

Basic: How can researchers ensure the stability of this compound during storage and experiments?

Answer:
Stability testing should include:

  • Temperature Sensitivity: Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
  • pH Monitoring: Use buffered solutions (pH 6.5–7.5) during experiments to avoid ester bond cleavage .
  • Accelerated Degradation Studies: Conduct stress tests (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via TLC or LC-MS .

Advanced: How should researchers address discrepancies in solubility data reported for this compound?

Answer:
Contradictions in solubility often arise from:

  • Solvent Polarity Variations: Test solubility in graded ethanol/water mixtures (e.g., 10–100% ethanol) and document temperature/pH .
  • Aggregation Behavior: Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .
  • Reference Standards: Compare results with ACS reagent-grade salts (e.g., sodium desoxycholate) to validate methods .
    Iterative re-testing under standardized conditions is critical to resolve inconsistencies .

Advanced: What experimental design considerations are essential for studying this compound’s biological activity in vitro?

Answer:

  • Dose-Response Curves: Use logarithmic dilutions (1 nM–100 µM) to account for amphiphilic aggregation effects .
  • Controls: Include cholesterol and bishemisuccinate derivatives to isolate the diethanolamine salt’s contribution .
  • Cell Viability Assays: Pre-test cytotoxicity via MTT or resazurin assays, as surfactant properties may disrupt membranes .
  • Reproducibility: Replicate experiments across multiple cell lines (e.g., HepG2, RAW 264.7) to assess universality .

Advanced: How can researchers resolve conflicting data on the compound’s pro-inflammatory vs. anti-inflammatory effects?

Answer:

  • Mechanistic Profiling: Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated immune cells .
  • Pathway Inhibition: Apply specific inhibitors (e.g., NF-κB or PPAR-γ antagonists) to delineate signaling pathways .
  • Dose Dependency: Re-evaluate effects at low (nM) vs. high (µM) concentrations, as biphasic responses are common in lipid derivatives .
    Contradictions may reflect cell-type-specific receptor interactions, necessitating orthogonal assays (e.g., ELISA for cytokine profiling) .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

  • Extraction: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples .
  • Quantification: LC-MS/MS in multiple reaction monitoring (MRM) mode for high specificity .
  • Validation: Include spike-recovery tests (80–120% recovery) and internal standards (e.g., deuterated analogs) .

Advanced: How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics and tissue distribution?

Answer:

  • Animal Models: Use wild-type and lipid-metabolism-deficient mice (e.g., LDLR/^{-/-}) to assess hepatic uptake .
  • Radiolabeling: Synthesize 14C^{14} \text{C}-labeled compound for tracing biodistribution via autoradiography .
  • Tissue Extraction: Homogenize tissues in chloroform-methanol (2:1) to recover lipid-soluble derivatives .
  • Ethical Compliance: Follow institutional guidelines for humane endpoints and sample size justification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.